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Compound of Interest

Compound Name: LEI105

Cat. No.: B608513 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of LEI105's performance against other key inhibitors of the

endocannabinoid system. This document summarizes quantitative data, details experimental

methodologies, and visualizes the underlying signaling pathways to support the validation of

LEI105's mechanism of action.

LEI105 is a potent, highly selective, and reversible dual inhibitor of diacylglycerol lipase-α

(DAGL-α) and diacylglycerol lipase-β (DAGL-β). These enzymes are responsible for the

biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG), a key signaling molecule

in the central nervous system and periphery. By inhibiting DAGL-α and DAGL-β, LEI105
effectively reduces the levels of 2-AG, thereby modulating endocannabinoid signaling. This

mechanism of action holds therapeutic potential for a range of conditions, including obesity,

metabolic disorders, and neuroinflammation.[1]

This guide compares LEI105 with other well-characterized inhibitors that target different key

enzymes within the endocannabinoid system:

URB597: An irreversible inhibitor of Fatty Acid Amide Hydrolase (FAAH), the primary enzyme

responsible for the degradation of anandamide (AEA).

JZL184: An irreversible inhibitor of Monoacylglycerol Lipase (MAGL), the main enzyme for 2-

AG degradation.
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KT172: An inhibitor of α/β-hydrolase domain containing 6 (ABHD6), another enzyme

contributing to 2-AG hydrolysis.

Data Presentation: A Comparative Overview of
Inhibitor Potency and Selectivity
The following tables summarize the in vitro potency (IC50) of LEI105 and its comparators

against their primary targets and key off-targets within the endocannabinoid system. The data

has been compiled from various studies to provide a comparative perspective. It is important to

note that experimental conditions may vary between studies.

Inhibitor
Primary
Target(s)

IC50 (nM)
Off-
Target(s)

IC50 (nM)
Reference(s
)

LEI105
DAGL-α /

DAGL-β
13 / 32

FAAH,

MAGL,

ABHD6

>10,000 [2]

URB597 FAAH ~5
MAGL,

ABHD6
>10,000 [3]

JZL184 MAGL ~8
FAAH,

ABHD6

>10,000 /

~100

KT172
ABHD6 /

DAGL-β
11 / 60 DAGL-α 140 [2]

Table 1: Comparative in vitro potency of endocannabinoid system inhibitors.

Inhibitor Effect on Endocannabinoid Levels

LEI105 Decreases 2-AG

URB597 Increases Anandamide (AEA)

JZL184 Increases 2-AG

KT172 Increases 2-AG

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b608513?utm_src=pdf-body
https://www.researchgate.net/figure/n-vitro-selectivity-profile-of-the-representative-inhibitors-across-serine-hydrolases-in_fig4_334230225
https://pmc.ncbi.nlm.nih.gov/articles/PMC3466009/
https://www.researchgate.net/figure/n-vitro-selectivity-profile-of-the-representative-inhibitors-across-serine-hydrolases-in_fig4_334230225
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608513?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 2: Primary effects of inhibitors on endocannabinoid levels.

Experimental Protocols: Validating Mechanism of
Action
The validation of the mechanism of action for these inhibitors relies on robust biochemical and

cell-based assays. The following are detailed methodologies for key experiments cited in the

literature.

Activity-Based Protein Profiling (ABPP)
Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technique used to

assess the potency and selectivity of enzyme inhibitors in complex biological samples.

Objective: To determine the inhibitory activity and selectivity of a compound against a panel of

active enzymes in their native environment.

General Protocol:

Proteome Preparation: Prepare proteomes from cells or tissues of interest (e.g., mouse brain

membrane proteome).

Inhibitor Incubation: Pre-incubate the proteome with varying concentrations of the test

inhibitor (e.g., LEI105) for a defined period (e.g., 30 minutes) at a specific temperature (e.g.,

37°C).

Probe Labeling: Add a broad-spectrum activity-based probe (ABP) that covalently labels the

active site of a class of enzymes (e.g., a fluorophosphonate probe for serine hydrolases).

Incubate for a specific time.

Reaction Quenching: Stop the labeling reaction by adding a sample buffer (e.g., SDS-PAGE

loading buffer).

Gel Electrophoresis: Separate the proteins by SDS-PAGE.

Visualization and Quantification: Visualize the labeled enzymes using a fluorescence

scanner. The intensity of the fluorescent signal for each enzyme is inversely proportional to
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the inhibitory activity of the test compound. Quantify the band intensities to determine the

IC50 value.

Diacylglycerol Lipase (DAGL) Activity Assay
(Radiometric)
This assay directly measures the enzymatic activity of DAGL by quantifying the conversion of a

radiolabeled substrate to its product.

Objective: To determine the inhibitory potency of a compound against DAGLα or DAGLβ.

General Protocol:

Enzyme Source: Use cell lysates or membrane preparations containing the DAGL enzyme of

interest.

Inhibitor Pre-incubation: Pre-incubate the enzyme preparation with various concentrations of

the inhibitor (e.g., LEI105) for a specified time.

Enzymatic Reaction: Initiate the reaction by adding a radiolabeled substrate, such as 1-

stearoyl-2-[¹⁴C]arachidonoyl-sn-glycerol. Incubate at 37°C for a defined period.

Lipid Extraction: Terminate the reaction and extract the lipids using a solvent system (e.g.,

chloroform/methanol).

Thin-Layer Chromatography (TLC): Separate the lipid extracts by TLC to distinguish the

substrate from the product (radiolabeled 2-AG and its breakdown product, arachidonic acid).

Quantification: Scrape the silica corresponding to the product bands and quantify the

radioactivity using liquid scintillation counting.

Data Analysis: Calculate the percentage of inhibition at each inhibitor concentration and

determine the IC50 value.

Visualizing the Mechanism of Action
The following diagrams, generated using the DOT language for Graphviz, illustrate the

endocannabinoid signaling pathway and the distinct points of intervention for LEI105 and its
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comparators.
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Caption: The Endocannabinoid Signaling Pathway.
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Caption: Points of Intervention for Endocannabinoid System Inhibitors.
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Caption: General Experimental Workflow for Inhibitor Validation.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b608513?utm_src=pdf-body-img
https://www.benchchem.com/product/b608513?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608513?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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